6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile is an organic compound belonging to the class of heterocyclic compounds known as dihydropyridines. These compounds are characterized by a pyridine ring that is partially saturated, containing both double and single bonds. The presence of a phenyl group and a nitrile group in the structure adds to its chemical diversity and potential reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile typically involves the condensation of ethyl acetoacetate, benzaldehyde, and malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a multi-step process involving Knoevenagel condensation, Michael addition, and cyclization .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated pyridine derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, fully saturated pyridines, and other heterocyclic compounds with potential biological activity .
Scientific Research Applications
6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a methyl group instead of a hydrogen atom at the 6-position.
6-Oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile: Similar structure but with a propyl group instead of a hydrogen atom at the 1-position
Uniqueness
6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and nitrile groups enhances its reactivity and potential for forming diverse derivatives with various applications .
Properties
CAS No. |
790659-87-9 |
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Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
6-oxo-5-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H8N2O/c13-7-9-6-11(12(15)14-8-9)10-4-2-1-3-5-10/h1-6,8H,(H,14,15) |
InChI Key |
SWYQTZLXGNDADT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CNC2=O)C#N |
Origin of Product |
United States |
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